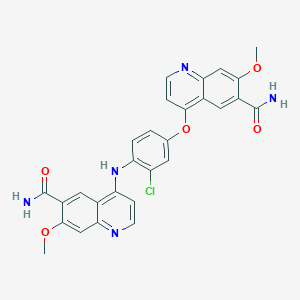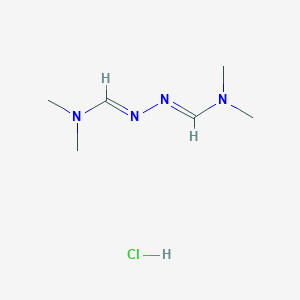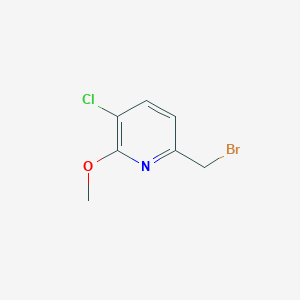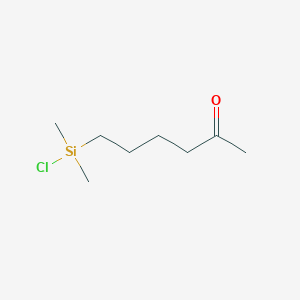
7-(Piperidin-4-yl)-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Piperidin-4-yl)-1H-indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The compound features a piperidine ring attached to the indole structure, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-4-yl)-1H-indole hydrochloride typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring. The piperidine ring can be introduced through nucleophilic substitution reactions using piperidine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(Piperidin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
7-(Piperidin-4-yl)-1H-indole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-(Piperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes or activate specific receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial activity.
N-(Piperidin-4-yl)benzamide derivatives: Studied for their role in activating hypoxia-inducible factor 1 pathways.
1,4-Disubstituted piperidines: Evaluated for their antimalarial properties.
Uniqueness
7-(Piperidin-4-yl)-1H-indole hydrochloride is unique due to its specific indole and piperidine structure, which can confer distinct biological activities and chemical properties
Properties
Molecular Formula |
C13H17ClN2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
7-piperidin-4-yl-1H-indole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-11-6-9-15-13(11)12(3-1)10-4-7-14-8-5-10;/h1-3,6,9-10,14-15H,4-5,7-8H2;1H |
InChI Key |
KVDWKVKOGDQWSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC3=C2NC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer](/img/structure/B13672213.png)
![7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672223.png)
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672231.png)
![1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)

![2-(Pyridin-2-yl)benzo[d]oxazol-4-amine](/img/structure/B13672250.png)

![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)




![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)

